molecular formula C13H20N2O3S B1392377 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol CAS No. 1220033-72-6

1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol

Cat. No. B1392377
CAS RN: 1220033-72-6
M. Wt: 284.38 g/mol
InChI Key: OAQTXJUQBKLHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol, or 1-AEPP, is a synthetic organic compound with a wide range of potential applications in scientific research. It is a member of the piperidine family of compounds, which is a subclass of heterocyclic compounds. 1-AEPP has been studied for its potential as a reagent in organic synthesis and as a ligand for metal complexes. It has also been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Novel Antineoplastic Agents

A significant line of research involves the discovery and development of novel series of compounds, including 1-[4-2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, showing potential as drug candidates due to their excellent cytotoxic properties. These compounds are often more potent than contemporary anticancer drugs, with notable features such as greater tumor-selective toxicity and the ability to modulate multi-drug resistance. The mechanisms of action include apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function alteration. Moreover, these molecules exhibit promising antimalarial and antimycobacterial properties and have shown tolerability in short-term toxicity studies in mice. Their structure-activity relationships, drug delivery systems, pharmacokinetic studies, and metabolic stability have been extensively investigated, warranting further evaluation as antineoplastic drug candidates (Hossain, Enci, Dimmock, & Das, 2020).

Antioxidant Capacity Assessment

The ABTS/PP decolorization assay is a prominent method for determining antioxidant capacity, with the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation-based assays being widely used. This review aimed to elucidate the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, revealing two principal reaction pathways. Some antioxidants, particularly of phenolic nature, can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. The specificity and relevance of these reactions, along with their contribution to the total antioxidant capacity, require further exploration. Despite some limitations, ABTS-based assays are recommended for tracking changes in antioxidant systems during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) is a biologically active dietary polyphenol with a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects, among others. CGA can modulate lipid metabolism and glucose in metabolic-related disorders, offering potential treatment for diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review emphasizes the need for more studies on CGA to unveil and optimize its biological and pharmacological effects, potentially using CGA as a natural safeguard food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).

properties

IUPAC Name

1-(3-amino-4-ethylsulfonylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-2-19(17,18)13-4-3-10(9-12(13)14)15-7-5-11(16)6-8-15/h3-4,9,11,16H,2,5-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQTXJUQBKLHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC(CC2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol
Reactant of Route 2
1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol
Reactant of Route 3
Reactant of Route 3
1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol
Reactant of Route 4
Reactant of Route 4
1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol
Reactant of Route 5
1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol
Reactant of Route 6
1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.